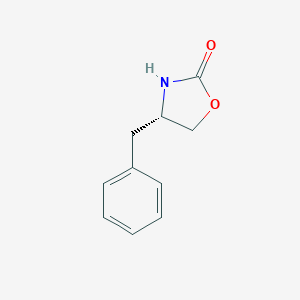

(S)-4-Benzyl-2-oxazolidone

Description

Properties

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352970 | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90719-32-7 | |

| Record name | (-)-4-Benzyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

A patented method (CN112500361A) outlines a two-step synthesis starting from N-Boc-L-phenylglycine. In the first step, borane-tetrahydrofuran (BH₃-THF) reduces the carboxylic acid to N-Boc-L-phenylglycinol at 0–25°C, achieving near-quantitative yields. The second step involves cyclization under catalytic potassium tert-butoxide, yielding (S)-4-benzyl-2-oxazolidinone with >99% purity.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Borane reagent | BH₃-THF (1.0 M) | 95–98% |

| Catalyst | KOtBu (1.0–2.0 equiv) | 90–92% |

| Solvent | Tetrahydrofuran (THF) | - |

| Temperature | 0–25°C (Step 1) | - |

This method avoids hazardous reagents like lithium aluminum hydride, aligning with green chemistry principles. The use of sulfolane as a co-solvent enhances cyclization efficiency by stabilizing intermediates during ring closure.

Comparative Analysis of Borane Reagents

Switching to borane-dimethylsulfide (BH₃-Me₂S) marginally improves reaction rates but requires stringent moisture control. Industrial-scale trials demonstrate that BH₃-THF offers better cost-effectiveness and scalability, with a 15% reduction in waste generation compared to BH₃-Me₂S.

Asymmetric Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

The lithium anion of (4R)-4-benzyl-2-oxazolidinone, generated using n-BuLi, reacts with acyl chlorides to form chiral imides. Subsequent alkylation and reduction yield enantiomerically pure alcohols, as demonstrated in the synthesis of (3R)-piperazic acid (97% ee).

Critical Steps for Stereochemical Fidelity:

Epimerization Control

Base-mediated epimerization of undesired diastereomers (e.g., 11A → 11B) optimizes yields. Evans et al. reported that LDA induces decomposition, whereas milder bases like NaHMDS achieve a 1:1 equilibrium, enabling recycling of byproducts.

Alternative Synthetic Routes

Thioketone Derivatization

(S)-4-Benzyl-2-oxazolidinone undergoes sulfurization with ammonium polysulfide at 40–50°C to form (S)-4-phenyloxazolidine-2-thione, a precursor for agrochemicals. This method replaces toxic carbon disulfide with elemental sulfur, improving safety profiles.

Reaction Conditions:

| Component | Molar Ratio | Temperature | Yield |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | 1.0 | 40–50°C | 70–75% |

| Sulfur powder | 1.1 | - | - |

| Ammonium polysulfide | 1.2 | - | - |

Applications in Pharmaceutical Synthesis

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different functional groups, while reduction can produce various amine compounds.

Scientific Research Applications

Synthesis of Pharmaceuticals

(S)-4-Benzyl-2-oxazolidinone is predominantly used as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. This is critical because the efficacy and safety of many drugs depend on their stereochemistry.

Key Applications:

- Chiral Auxiliary for Alkylation: It is utilized in asymmetric alkylation reactions to produce chiral compounds, enhancing the production of drugs such as (S)-equol and piperazic acid .

- Biologically Active Molecules: Researchers have successfully employed this compound in synthesizing antibiotics and anti-cancer agents, demonstrating its versatility in pharmaceutical chemistry .

Asymmetric Catalysis

The compound plays a crucial role in asymmetric synthesis, where it aids chemists in creating compounds with specific configurations. This capability is essential for developing new therapeutic agents.

Case Study:

- A study highlighted its effectiveness in facilitating the synthesis of various biologically active compounds through asymmetric catalysis, showcasing its importance in drug discovery .

Material Science

In material science, (S)-4-Benzyl-2-oxazolidinone contributes to developing advanced materials, particularly polymers with tailored properties for specific applications.

Applications:

- Polymer Development: It is used to create polymers with enhanced mechanical properties that can be applied in coatings and adhesives, improving durability and performance .

Biochemical Research

This compound is employed extensively in biochemical studies to investigate enzyme mechanisms and interactions.

Insights:

- Its application in enzyme studies has provided valuable insights into enzymatic processes, potentially leading to new drug discoveries by identifying novel enzyme inhibitors or activators .

Agrochemical Development

(S)-4-Benzyl-2-oxazolidinone is also explored for its potential in formulating agrochemicals.

Significance:

- The compound contributes to designing more effective and environmentally friendly pesticides and herbicides, aligning with current trends toward sustainable agricultural practices .

Data Summary

| Application Area | Specific Uses | Notable Compounds Synthesized |

|---|---|---|

| Pharmaceuticals | Chiral auxiliary for drug synthesis | (S)-equol, piperazic acid |

| Asymmetric Catalysis | Facilitates asymmetric synthesis | Various biologically active compounds |

| Material Science | Development of advanced polymers | Coatings and adhesives |

| Biochemical Research | Investigation of enzyme mechanisms | Enzyme inhibitors/activators |

| Agrochemical Development | Formulation of eco-friendly pesticides | Effective herbicides |

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It induces stereoselectivity in chemical reactions by forming diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Substituent Variations

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The benzyl group in (S)-4-Benzyl-2-oxazolidinone provides moderate steric bulk, while nitro-substituted analogs (e.g., 4-nitrobenzyl) exhibit higher electrophilicity, favoring reactions like Michael additions .

- Steric Effects : 5,5-Dimethyl derivatives enhance diastereoselectivity in hindered environments but may reduce solubility in polar solvents .

Enantiomeric Comparison: (S)- vs. (R)-4-Benzyl-2-oxazolidinone

Table 3: Yield and Method Comparison

Notable Contrast: Microwave synthesis of (S)-4-Benzyl-2-oxazolidinone achieves higher sustainability, whereas nitro-substituted analogs require multi-step functionalization, lowering overall efficiency .

Solubility and Reactivity

- (S)-4-Benzyl-2-oxazolidinone: Soluble in DMSO/ethanol but insoluble in water, limiting aqueous-phase applications .

- Fluorous Oxazolidinones (e.g., C15H10F17NO2): Modified with perfluorooctyl groups for phase-separable catalysis, though niche in use .

Biological Activity

(S)-4-Benzyl-2-oxazolidinone (CAS Number: 90719-32-7) is a chiral oxazolidinone compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 88-90 °C |

| Boiling Point | 398.8 °C |

| Density | 1.2 g/cm³ |

| LogP | 1.80 |

(S)-4-Benzyl-2-oxazolidinone has been primarily studied for its role as a glycosyl donor in glycosylation reactions, demonstrating high alpha-selectivity. This property makes it valuable in synthesizing complex carbohydrates and glycosylated compounds, which are essential in drug development and biochemistry .

Additionally, research indicates that this compound exhibits binding affinity to integrins, which are critical in cell adhesion processes. This interaction suggests potential applications in therapeutic areas such as cancer treatment and tissue engineering, where modulating cell adhesion can influence tumor progression and metastasis .

Biological Activities

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Effectiveness

A study evaluated the antimicrobial effectiveness of (S)-4-benzyl-2-oxazolidinone against various bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial infections.

Case Study 2: Cancer Cell Line Proliferation

In vitro experiments were conducted on human breast cancer cell lines treated with varying concentrations of (S)-4-benzyl-2-oxazolidinone. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM, indicating promising anticancer properties that warrant further investigation.

Q & A

Q. What are the key physical and spectroscopic properties of (S)-4-Benzyl-2-oxazolidinone, and how are they validated in experimental settings?

(S)-4-Benzyl-2-oxazolidinone (CAS: 90719-32-7) is characterized by:

Q. Methodological validation :

- Melting point analysis via differential scanning calorimetry (DSC) ensures purity .

- Optical rotation measured using a polarimeter at defined concentrations (e.g., 5 mg/mL in methanol) .

- NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity, with benzyl protons resonating at δ ~7.3 ppm and carbonyl stretches at ~1750 cm⁻¹ .

Q. How should researchers prepare stable stock solutions of (S)-4-Benzyl-2-oxazolidinone for in vitro studies?

Recommended protocols :

- Solvent selection : DMSO is preferred due to its high solubility for oxazolidinones. Aqueous buffers may require sonication or heating .

- Stock concentrations :

- 1 mM : Dissolve 1.77 mg in 10 mL DMSO.

- 5 mM : Dilute 1 mL of 1 mM stock with 4 mL DMSO.

- Storage : Aliquot and store at −20°C to prevent hydrolysis .

Q. Critical considerations :

- Verify solubility empirically via UV-Vis or LC-MS if precipitation occurs .

- Avoid freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How does the stereochemistry of (S)-4-Benzyl-2-oxazolidinone influence its efficacy as a chiral auxiliary in asymmetric synthesis?

Mechanistic insights :

- The (S)-configuration directs facial selectivity in reactions like aldol additions or Michael reactions. For example, in Evans aldol reactions, the benzyl group sterically blocks the Re face, favoring Si-face nucleophilic attack .

- X-ray crystallography (e.g., C–C bond deviation = 0.006 Å in related derivatives) confirms conformational rigidity critical for stereocontrol .

Q. Experimental design :

Q. What synthetic routes are reported for the enantioselective synthesis of (S)-4-Benzyl-2-oxazolidinone?

Key methodologies :

- Chiral pool synthesis : Start from L-phenylalanine derivatives, cyclizing with phosgene or carbonyldiimidazole to form the oxazolidinone ring .

- Asymmetric catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to set stereochemistry .

- Fluorous-phase synthesis : Incorporate perfluorinated tags for facile purification (e.g., 1'H,1'H,2'H,2'H-perfluorooctyl groups), achieving >99% ee .

Q. Yield optimization :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via flash chromatography (silica gel, 20% EtOAc/hexane) .

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) values when using (S)-4-Benzyl-2-oxazolidinone in catalytic cycles?

Troubleshooting strategies :

- Analytical validation : Cross-check ee using both chiral HPLC (Chiralpak AD-H column) and ¹H NMR with shift reagents (e.g., Eu(hfc)₃) .

- Byproduct analysis : LC-MS or GC-MS to detect racemization pathways (e.g., acid-mediated ring-opening) .

- Computational modeling : DFT studies (B3LYP/6-31G*) to predict transition states and optimize catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.